Enhanced Mutagenic Potency in S. typhimurium TA100: 5-Methyl vs. Non-Methylated and 2,3-Dimethyl Substituted 6-Aminoquinoxalines
In a head-to-head Ames test comparison using Salmonella typhimurium TA100 with S9 metabolic activation, 5-methyl-6-methylaminoquinoxaline (compound 1) showed significantly higher mutagenic activity than both the unsubstituted baseline compound and the 2,3-dimethyl analog (compound 9). The relative mutagenic potency ranking was explicitly reported as compound 1 (5-methyl) < compound 2 (3,5-dimethyl) < compound 3 (2,5-dimethyl) << compound 4 (2,3,5-trimethyl), with the additional finding that 6-amino-2,3-dimethylquinoxaline (compound 9, lacking the 5-methyl group) was less potent than its 5-methylated counterpart compound 7 [1]. This demonstrates that the 5-methyl substituent is a critical structural determinant that increases mutagenic potency beyond what is achieved by 2,3-disubstitution alone, and that its absence cannot be compensated for by other alkylation patterns.
| Evidence Dimension | Mutagenic potency (revertants/plate) in S. typhimurium TA100 with S9 mix |
|---|---|
| Target Compound Data | 5-Methyl-6-methylaminoquinoxaline (compound 1): higher potency than non-methylated reference; exact revertant numbers not publicly reported for individual compounds in the abstract. |
| Comparator Or Baseline | 6-Amino-2,3-dimethylquinoxaline (compound 9, no 5-methyl): lower potency than compound 7 (5-methylated analog); potency rank order: 1 < 2 < 3 << 4 and 9 < 7. |
| Quantified Difference | 5-Methyl substitution increased mutagenic potency relative to both unmethylated and 2,3-dimethyl-only analogs; ethyl substitution at the 2,3 positions partially counteracted the 5-methyl effect (compound 1 < 5 < 4). |
| Conditions | Ames test, S. typhimurium strains TA98 and TA100, ± S9 metabolic activation (rat liver homogenate). |
Why This Matters
For researchers designing in vivo probes or drug candidates where genotoxicity risk must be understood, the 5-methyl group confers a distinct mutagenicity risk profile that must be factored into lead optimization and cannot be inferred from data on non-methylated 6-aminoquinoxaline analogs.
- [1] Terao Y, Achiwa I, Kishino S, Matsumura Y, Shiozawa T, Matsushita H. Mutagenic activity of 6-aminoquinoxalines in Salmonella typhimurium. Mutat Res. 1995 Feb;346(2):99-105. doi:10.1016/0165-7992(95)90057-8. View Source
